molecular formula C28H28N2O6 B2882358 (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1217234-81-5

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No.: B2882358
CAS No.: 1217234-81-5
M. Wt: 488.54
InChI Key: WSNAOVQISVOWJU-UMSFUEGVSA-N
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Description

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7400^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic compound that features a combination of dioxane, methoxyphenyl, pyridinylmethyl, and benzoxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane typically involves multi-step organic reactions. The starting materials might include 1,4-dioxane, 2-methoxybenzaldehyde, pyridine-4-carboxaldehyde, and appropriate furobenzoxazinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoxazinone derivatives, dioxane-containing molecules, and compounds with methoxyphenyl or pyridinylmethyl groups.

Uniqueness

The uniqueness of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane lies in its specific combination of functional groups and structural features, which could impart unique chemical and biological properties.

Properties

IUPAC Name

1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-5-3-2-4-17(20)12-22-23(27)18-6-7-21-19(24(18)30-22)14-26(15-29-21)13-16-8-10-25-11-9-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAOVQISVOWJU-UMSFUEGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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